4-Methoxy-1-methyl-1H-pyrazol-3-amine
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Overview
Description
4-Methoxy-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C5H9N3O. It features a pyrazole ring substituted with a methoxy group at the 4-position and a methyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with enaminones or similar compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
4-Methoxy-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
3-Methoxy-1-methyl-1H-pyrazol-4-amine: Similar in structure but with different substitution patterns.
4-Methyl-1H-pyrazole: Lacks the methoxy group, leading to different chemical properties and reactivity
Uniqueness: 4-Methoxy-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C5H9N3O |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-methoxy-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C5H9N3O/c1-8-3-4(9-2)5(6)7-8/h3H,1-2H3,(H2,6,7) |
InChI Key |
PRBRPYOKPOOUHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)OC |
Origin of Product |
United States |
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